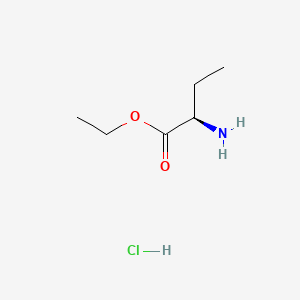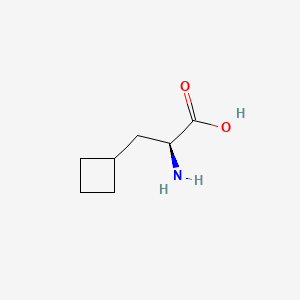
Ethyl D-homoalaninate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl D-homoalaninate hydrochloride is an organic compound . It appears as a white crystalline solid . The molecular formula is C6H14ClNO2 and the molecular weight is 167.633.
Synthesis Analysis
The synthesis process of similar compounds involves taking a raw material, controlling the temperature under specific conditions, and carrying out a chlorination reaction . The product does not need to be recrystallized, and the reactions are mild and convenient to operate .Molecular Structure Analysis
The molecular structure of Ethyl D-homoalaninate hydrochloride is represented by the formula C6H14ClNO2 . More detailed structural analysis may require advanced spectroscopic techniques.Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps . These reactions often involve the formation of various intermediates and the use of catalysts .Physical And Chemical Properties Analysis
Ethyl D-homoalaninate hydrochloride is a white crystalline solid . The molecular weight is 167.633. More detailed physical and chemical properties may require laboratory analysis .Wissenschaftliche Forschungsanwendungen
Chemical Recycling of Polymers
One area of significant scientific interest is the recycling of polymers, such as poly(ethylene terephthalate) (PET). Research by Karayannidis and Achilias (2007) focuses on the chemical recycling techniques for PET derived from post-consumer soft-drink bottles. They explored hydrolysis in both alkaline and acidic environments to recover pure terephthalic acid monomer, showcasing a method to repolymerize the material. This study emphasizes the potential for chemical recycling to contribute to solving solid waste problems while conserving petrochemical products and energy (Karayannidis & Achilias, 2007).
Antioxidant Activity Analysis
Munteanu and Apetrei (2021) provided a critical review of various tests used to determine antioxidant activity in fields ranging from food engineering to medicine. They discussed tests based on hydrogen atom transfer, electron transfer, and mixed methods, including spectrophotometry and electrochemical (bio)sensors. This comprehensive review underscores the importance of accurate antioxidant activity measurement in scientific research, highlighting methodologies that could be relevant for studying a wide range of chemicals including Ethyl D-homoalaninate hydrochloride (Munteanu & Apetrei, 2021).
Ethylene in Plant Biology
Cristescu et al. (2013) updated current methods for ethylene monitoring in plants, which is vital due to ethylene's significant roles in plant development and physiology. They compared gas chromatography, electrochemical sensing, and optical detection methods in terms of sensitivity, selectivity, and response time. This research is an example of how chemical monitoring techniques are critical in understanding biological processes, which could similarly apply to studies involving Ethyl D-homoalaninate hydrochloride in plant biology or other fields (Cristescu et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (2R)-2-aminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNBPYRQCHSZSE-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OCC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705320 |
Source


|
| Record name | Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl D-homoalaninate hydrochloride | |
CAS RN |
63060-94-6 |
Source


|
| Record name | Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598531.png)


![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)
